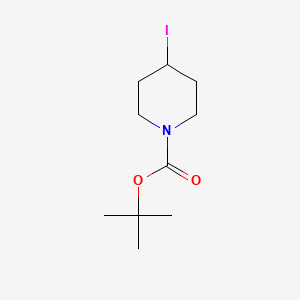

Tert-butyl 4-iodopiperidine-1-carboxylate

Description

The exact mass of the compound N-Boc-4-iodopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-iodopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWQFKUQVJNPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447440 | |

| Record name | N-Boc-4-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301673-14-3 | |

| Record name | N-Boc-4-iodopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-iodopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic chemistry through logical workflow diagrams.

Core Chemical Data

This compound, a valuable reagent in the synthesis of novel therapeutics, is registered under CAS Number 301673-14-3.[1][2][3][4] This white to pale brown crystalline powder or low-melting solid is instrumental in the introduction of the 4-iodopiperidine moiety in a protected form.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 301673-14-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈INO₂ | [3][5] |

| Molecular Weight | 311.16 g/mol | [3][5] |

| Melting Point | 35-38 °C | [5] |

| Boiling Point | 318.8±35.0 °C (Predicted) | [5] |

| Density | 1.50±0.1 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in water; Soluble in methanol | [5] |

| Appearance | White to pale brown crystalline powder or low melting solid | [5] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [5] |

Synonyms

This compound is also known by several synonyms, which are important to recognize in the literature:

-

1-Boc-4-iodopiperidine[5]

-

N-Boc-4-iodopiperidine[5]

-

tert-butyl 4-iodo-1-piperidinecarboxylate[1]

-

1-(TERT-BUTOXYCARBONYL)-4-IODOPIPERIDINE[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound in common synthetic transformations. Researchers should adapt these methods to their specific substrates and reaction scales.

General Procedure for Nucleophilic Substitution

This protocol outlines a typical procedure for the displacement of the iodide with a nucleophile, a common application for this reagent.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alkoxide)

-

Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.0-1.5 eq) and the base (1.5-2.0 eq).

-

The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired substituted piperidine derivative.

Boc-Deprotection Protocol

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, a necessary step in many synthetic routes.

Materials:

-

Boc-protected piperidine derivative

-

Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent)

-

Organic solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)

-

Base for neutralization (e.g., saturated sodium bicarbonate solution)

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected piperidine derivative in the chosen organic solvent.

-

Add the strong acid (typically in excess, e.g., 20-50% v/v TFA in DCM, or a saturated solution of HCl in 1,4-dioxane).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting salt can be used directly or neutralized by the addition of a base to yield the free piperidine.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthetic transformations involving this compound.

References

Tert-butyl 4-iodopiperidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-iodopiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a visual workflow diagram to facilitate understanding and application in a laboratory setting.

Core Physical and Chemical Properties

This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical compounds.[1] Its physical characteristics are crucial for handling, storage, and reaction setup.

Data Presentation: A Summary of Physical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈INO₂ | [2][3] |

| Molecular Weight | 311.16 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystal | [3][5] |

| Melting Point | 44 - 49 °C (111.2 - 120.2 °F) | [3][5] |

| Boiling Point | 318.8 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol. | [6] |

| Density | No data available | [2] |

| Storage Conditions | Refrigerate (0-10°C), protect from light. | [3][4] |

Experimental Protocols

Detailed methodologies for determining key physical properties are essential for verifying substance identity and purity.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress the melting point and broaden the range.[7]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer (calibrated)[7]

-

Spatula

-

Mortar and pestle (optional, for finely powdering the sample)[9]

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample is not a fine powder, gently crush it.[10]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, aiming for a packed column of 1-2 mm in height.[8][10]

-

Apparatus Setup:

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can establish an approximate melting point.

-

For an accurate measurement, allow the apparatus to cool and begin again with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[9]

-

The melting point is reported as the range T₁ - T₂.

-

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[11]

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

-

Sample of this compound

-

Solvents: Water, 5% HCl, 5% NaOH, and an organic solvent like methanol or hexane.

Procedure:

-

Sample Measurement: In a small test tube, place approximately 25 mg of the solid compound.[12]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water) to the test tube in small portions.[12]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds to ensure thorough mixing.[12][13]

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."[13]

-

Systematic Testing:

-

Begin with water to assess polarity.

-

If insoluble in water, proceed to test solubility in 5% HCl (to test for basic groups) and 5% NaOH (to test for acidic groups).[11]

-

Test solubility in organic solvents (e.g., methanol) to further classify the compound based on the "like dissolves like" principle.[14]

-

-

Recording: Record the results (soluble or insoluble) for each solvent tested.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the melting point of an organic compound.

Caption: Workflow for Experimental Melting Point Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-tert-Butoxycarbonyl-4-iodopiperidine | 301673-14-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 301673-14-3 [sigmaaldrich.com]

- 5. 1-tert-Butoxycarbonyl-4-iodopiperidine | 301673-14-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. m.youtube.com [m.youtube.com]

N-Boc-4-iodopiperidine chemical structure

An In-depth Technical Guide to N-Boc-4-iodopiperidine for Researchers and Drug Development Professionals

Introduction

N-Boc-4-iodopiperidine (tert-butyl 4-iodopiperidine-1-carboxylate) is a versatile synthetic intermediate playing a crucial role in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperidine ring with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an ideal building block for the synthesis of complex, biologically active molecules.[1][2] The Boc group provides stability and allows for controlled deprotection, while the iodo-substituent serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and coupling reactions.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications in pharmaceutical development.

Chemical Structure and Properties

N-Boc-4-iodopiperidine is an organic halogenated compound that appears as a white to light brown crystalline powder or a low-melting solid at room temperature.[2][4] The molecule consists of a piperidine ring substituted with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom.[2] It is sparingly soluble in water but soluble in methanol.[4][5]

Table 1: Chemical and Physical Properties of N-Boc-4-iodopiperidine

| Property | Value | Reference(s) |

| CAS Number | 301673-14-3 | [1][2][4][5] |

| Molecular Formula | C₁₀H₁₈INO₂ | [1][2][6] |

| Molecular Weight | 311.16 g/mol | [1][6] |

| Appearance | White to pale brown crystalline powder or solid | [1][2][4] |

| Melting Point | 35-38 °C / 45-51 °C | [1][4][7] |

| Boiling Point | 318.8 °C at 760 mmHg | [2][4] |

| Density | 1.5 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol | [4][5] |

| Polar Surface Area | 29.54 Ų | [2][6] |

| Storage Conditions | 0-8 °C, Keep in dark place, Sealed in dry | [1][7] |

Synthesis of N-Boc-4-iodopiperidine

The most common laboratory-scale synthesis of N-Boc-4-iodopiperidine involves the iodination of its precursor, N-Boc-4-hydroxypiperidine. This method utilizes a triphenylphosphine/iodine system in the presence of imidazole.

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol is based on a general procedure reported in the literature.[5]

Materials:

-

N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol)

-

Triphenylphosphine (16.9 g, 64.6 mmol)

-

Imidazole (5.07 g, 74.5 mmol)

-

Iodine (15.1 g, 59.6 mmol)

-

Dichloromethane (DCM), 200 mL

-

Diethyl ether

-

Hexane

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in dichloromethane (200 mL), add triphenylphosphine (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol) sequentially.[5]

-

Cool the reaction mixture to 0°C using an ice bath.[5]

-

Slowly add iodine (15.1 g, 59.6 mmol) in portions to the cooled mixture.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[5]

-

Upon reaction completion, dilute the solution with water and extract the aqueous phase with diethyl ether.[5]

-

Combine the organic layers and wash them sequentially with water and saturated sodium chloride solution.[5]

-

Dry the combined organic layer over anhydrous sodium sulfate.[5]

-

Filter the drying agent and concentrate the solvent under reduced pressure.[5]

-

Grind the resulting residue with hexane to precipitate and remove excess triphenylphosphine and triphenylphosphine oxide byproducts.[5]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product, N-Boc-4-iodopiperidine, as a colorless oil (14.4 g, 93% yield).[5]

Caption: Synthesis workflow for N-Boc-4-iodopiperidine.

Applications in Drug Discovery and Development

N-Boc-4-iodopiperidine serves as a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[1] The piperidine scaffold is a common structural motif in many pharmaceutically active compounds.[8] The Boc-protected nitrogen and the reactive C-I bond allow for sequential and controlled functionalization, enabling chemists to build complex molecular architectures.[1][3]

This building block is frequently used in:

-

Coupling Reactions: It participates in iron- and cobalt-catalyzed arylation reactions with Grignard reagents.[5]

-

Nucleophilic Substitution: The iodide is an excellent leaving group, facilitating substitution reactions to introduce diverse functional groups at the 4-position.[1]

-

Synthesis of Complex Heterocycles: It is a precursor for creating more elaborate heterocyclic systems integral to many drug candidates.[1] For example, while not a direct reaction of the iodo-derivative, its precursor N-Boc-4-hydroxypiperidine can be oxidized to N-Boc-4-piperidone, which is used in domino reactions to form complex structures like hydrobenzimidazo[2,1-e]acridines.[9][10] The related compound N-Boc-4-piperidinone is a key starting material in the synthesis of fentanyl.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Boc-4-iodopiperidine CAS 301673-14-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 6. This compound | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-4-iodopiperidine CAS#: 301673-14-3 [m.chemicalbook.com]

- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

1-Boc-4-iodopiperidine molecular weight

An In-Depth Technical Guide to 1-Boc-4-iodopiperidine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Among the vast array of functionalized piperidine building blocks, 1-Boc-4-iodopiperidine (tert-butyl 4-iodopiperidine-1-carboxylate) has emerged as a particularly versatile and valuable intermediate. Its unique structure, featuring a stable Boc-protected nitrogen and a reactive C-I bond, provides a robust platform for introducing the piperidine moiety and for subsequent elaboration into complex molecular architectures.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of 1-Boc-4-iodopiperidine. We will delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, outline a comprehensive strategy for its analytical characterization, and explore its pivotal role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Properties

1-Boc-4-iodopiperidine is a white to pale brown crystalline powder or low-melting solid.[3][4] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈INO₂ | [1][3][5] |

| Molecular Weight | 311.16 g/mol | [1][3][5] |

| CAS Number | 301673-14-3 | [1][3][6] |

| Appearance | White to pale brown crystalline powder or low melting solid | [3][4] |

| Melting Point | 35-51 °C (range varies by purity) | [1][4] |

| Solubility | Slightly soluble in water; Soluble in methanol and dichloromethane | [4][7] |

| Purity | Typically ≥96% (GC) | [1][3][8] |

Synthesis of 1-Boc-4-iodopiperidine: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of 1-Boc-4-iodopiperidine involves the iodination of its corresponding alcohol precursor, N-Boc-4-hydroxypiperidine. This transformation is typically achieved via an Appel-type reaction, which provides a reliable method for converting alcohols to alkyl halides under mild conditions.

The causality behind this choice of reagents is critical. Triphenylphosphine (PPh₃) and iodine (I₂) form a phosphonium iodide intermediate in situ. Imidazole acts as a mild base and a nucleophilic catalyst, facilitating the activation of the hydroxyl group on N-Boc-4-hydroxypiperidine. The activated oxygen is subsequently displaced by the iodide ion in an Sₙ2 reaction, yielding the desired product with inversion of configuration (though this is irrelevant for the achiral starting material).

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization described in the next section, validates the procedure.

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (DCM, 200 mL), add triphenylphosphine (1.3 eq, 16.9 g, 64.6 mmol) and imidazole (1.5 eq, 5.07 g, 74.5 mmol).[7]

-

Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.2 eq, 15.1 g, 59.6 mmol) slowly in portions. Causality: The portion-wise addition at low temperature controls the exothermic reaction between PPh₃ and I₂.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with water and extract with diethyl ether.[7] Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by concentration under reduced pressure. The resulting residue contains the product along with triphenylphosphine oxide (Ph₃PO) and excess triphenylphosphine.

-

Final Isolation: Grind the crude residue with hexane. Causality: The nonpolar hexane selectively dissolves the desired product while the more polar phosphine byproducts precipitate. Filter the mixture. The filtrate contains the product. Concentrate the filtrate under reduced pressure to afford 1-Boc-4-iodopiperidine as a colorless oil or white solid (typical yield: ~93%).[7]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 1-Boc-4-iodopiperidine is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

| Technique | Purpose | Expected Key Signals / Results |

| ¹H NMR | Structural confirmation & Purity | δ (ppm, CDCl₃): ~4.3 (m, 1H, -CH-I), ~3.8 (m, 2H, piperidine -CH₂-N), ~3.0 (m, 2H, piperidine -CH₂-N), ~2.1 (m, 2H, piperidine -CH₂-), ~1.8 (m, 2H, piperidine -CH₂-), 1.45 (s, 9H, -C(CH₃)₃). The downfield shift of the methine proton to ~4.3 ppm is characteristic of iodination. |

| ¹³C NMR | Structural confirmation | δ (ppm, CDCl₃): ~154.5 (C=O), ~80.0 (-C(CH₃)₃), ~43.0 (piperidine -CH₂-N), ~35.0 (piperidine -CH₂-), ~28.4 (-C(CH₃)₃), ~25.0 (-CH-I). The signal around 25 ppm is indicative of the carbon bearing the iodine. |

| GC-MS | Purity & Molecular Weight | A single major peak in the gas chromatogram indicates high purity. Mass spectrum (EI) will show fragmentation patterns consistent with the structure. The molecular ion peak [M]⁺ at m/z 311 may be weak or absent, but characteristic fragments such as [M-Boc]⁺ or [M-I]⁺ will be present. |

| FTIR | Functional Group Analysis | ν (cm⁻¹): ~2970 (C-H stretch), ~1680-1700 (strong, C=O stretch of carbamate), ~1160 (C-O stretch). The absence of a broad O-H stretch (~3300 cm⁻¹) confirms the conversion of the starting alcohol. |

Key Applications in Drug Discovery and Organic Synthesis

1-Boc-4-iodopiperidine is not a therapeutic agent itself but rather a high-value building block. Its utility stems from the ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily leveraging the reactive C-I bond.

-

Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for straightforward Sₙ2 reactions with various nucleophiles (e.g., amines, thiols, azides) to install diverse functionalities at the 4-position.

-

Cross-Coupling Reactions: It is an ideal substrate for palladium-, copper-, iron-, and cobalt-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[7][9] This allows for the direct connection of the piperidine ring to aryl, heteroaryl, or alkyl groups, rapidly increasing molecular complexity. This is a cornerstone strategy in the synthesis of kinase inhibitors and CNS-active agents.[10]

-

Precursor to Fentanyl Analogues: While N-Boc-4-piperidone and 1-Boc-4-AP are more direct precursors,[11][12] 1-Boc-4-iodopiperidine can be readily converted to these key intermediates, for example, through coupling reactions.

Safety and Handling

1-Boc-4-iodopiperidine is classified as harmful if swallowed and can cause skin and eye irritation.[3][4]

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1][9] The compound can be light-sensitive.[9]

Conclusion

1-Boc-4-iodopiperidine is a quintessential example of a modern synthetic building block that empowers innovation in drug discovery and development. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for medicinal chemists. By providing a reliable handle for introducing and functionalizing the piperidine scaffold through robust cross-coupling and substitution reactions, it facilitates the efficient exploration of chemical space and the construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the quest for novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 3. fishersci.fi [fishersci.fi]

- 4. N-Boc-4-iodopiperidine CAS 301673-14-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-Boc-4-iodo-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 8. 1-BOC-4-iodo-piperidine, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. N-Boc-4-iodopiperidine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to the Synthesis of N-Boc-4-iodopiperidine from 4-Hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the reliable and high-yield synthetic route to N-Boc-4-iodopiperidine, a crucial building block in medicinal chemistry. The process begins with the protection of 4-hydroxypiperidine, followed by an iodination reaction. This document outlines detailed experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N-Boc-4-iodopiperidine from 4-hydroxypiperidine is a two-step process:

-

Boc Protection: The nitrogen atom of 4-hydroxypiperidine is protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-4-hydroxypiperidine. This is a standard procedure to modulate the reactivity of the piperidine nitrogen.

-

Iodination: The hydroxyl group of N-Boc-4-hydroxypiperidine is subsequently replaced with iodine to produce the final product, N-Boc-4-iodopiperidine.

This approach ensures high yields and purity, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step, providing a clear comparison of the expected outcomes.

Table 1: Boc Protection of 4-Hydroxypiperidine

| Parameter | Value | Reference(s) |

| Starting Material | 4-Hydroxypiperidine | [1] |

| Key Reagents | Di-tert-butyl dicarbonate, Sodium bicarbonate | [1] |

| Solvent | Dichloromethane, Water | [1] |

| Reaction Time | 15 hours | [1] |

| Yield | Quantitative (approx. 100%) | [1] |

| Purity | >98% after recrystallization | [2] |

Table 2: Iodination of N-Boc-4-hydroxypiperidine

| Parameter | Value | Reference(s) |

| Starting Material | N-Boc-4-hydroxypiperidine | [3] |

| Key Reagents | Triphenylphosphine, Imidazole, Iodine | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Time | 18 hours | [3] |

| Yield | 93% | [3] |

| Appearance | Colorless oil | [3] |

Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol details the Boc protection of 4-hydroxypiperidine.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 M Aqueous sodium hydrogen carbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 4-hydroxypiperidine, 1 M aqueous sodium hydrogen carbonate, and dichloromethane.[1]

-

To the stirred mixture, add di-tert-butyl dicarbonate.[1]

-

Stir the reaction at room temperature for 15 hours.[1]

-

After the reaction is complete, separate the organic and aqueous phases.

-

Wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to yield N-Boc-4-hydroxypiperidine as an oil, which is expected to be in quantitative yield.[1]

Step 2: Synthesis of N-Boc-4-iodopiperidine

This protocol describes the conversion of N-Boc-4-hydroxypiperidine to the final iodo-derivative.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Ether

-

Hexane

-

Anhydrous sodium sulfate

-

Water

-

Saturated sodium chloride solution

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine in dichloromethane in a reaction flask.[3]

-

Sequentially add triphenylphosphine and imidazole to the solution.[3]

-

Cool the reaction mixture to 0°C in an ice bath.[3]

-

Slowly add iodine in portions to the cooled mixture.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

-

Upon completion of the reaction, dilute the solution with water and extract with ether.[3]

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[3]

-

Dry the combined organic layers over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure to obtain a residue.

-

Grind the residue with hexane to precipitate and remove excess triphenylphosphine and triphenylphosphine oxide by filtration.[3]

-

Concentrate the filtrate under reduced pressure to afford N-Boc-4-iodopiperidine as a colorless oil.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the complete experimental workflow for the synthesis of N-Boc-4-iodopiperidine from 4-hydroxypiperidine.

Caption: Synthetic workflow from 4-hydroxypiperidine to N-Boc-4-iodopiperidine.

References

Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-iodopiperidine-1-carboxylate, a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical properties, experimental protocols for its synthesis and application, and relevant safety information.

Chemical Identity and Properties

The compound, commonly referred to as 1-Boc-4-iodopiperidine, is officially named This compound according to IUPAC nomenclature.[1] It is a derivative of piperidine, a common scaffold in drug discovery, with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 301673-14-3 | [1][2] |

| Molecular Formula | C₁₀H₁₈INO₂ | [1][2] |

| Molecular Weight | 311.16 g/mol | [1][2] |

| Appearance | White to pale brown crystalline powder or low melting solid | [2] |

| Melting Point | 35-48 °C | [2] |

| Boiling Point | 318.8 ± 35.0 °C (Predicted) | [2] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol | [2] |

| Purity | >97.0% (by GC) |

| Storage Conditions | Refrigerate (0-10°C), keep in a dark place, sealed in dry conditions.[2][3] |

Table 2: Spectroscopic Data

| Technique | Data Description | Source(s) |

|---|---|---|

| ¹H NMR | Spectra are available from commercial suppliers and in literature for reaction products.[4] | [4][5] |

| ¹³C NMR | Spectra are available from commercial suppliers.[5][6] | [5][6] |

| Mass Spectrometry | Monoisotopic Mass: 311.03823 Da.[1] Various adducts have been predicted.[7] |[1][7] |

Experimental Protocols

A common method for the synthesis of this compound involves the iodination of its corresponding alcohol precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate.[2]

General Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (e.g., 200 mL).[2]

-

To this solution, add triphenylphosphine (1.3 eq, e.g., 16.9 g, 64.6 mmol) and imidazole (1.5 eq, e.g., 5.07 g, 74.5 mmol) sequentially.[2]

-

Cool the reaction mixture to 0°C using an ice bath.[2]

-

Slowly add iodine (1.2 eq, e.g., 15.1 g, 59.6 mmol) in portions.[2]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[2]

-

Upon completion, dilute the reaction with water and extract the product with diethyl ether.[2]

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure. The residue can be ground with hexane to remove triphenylphosphine oxide byproducts.[2]

-

After filtration, concentrate the filtrate under reduced pressure to yield the final product, which can be obtained as a colorless oil.[2] A reported yield for this procedure is 93%.[2]

This compound serves as a key reactant in various coupling reactions, including copper-catalyzed radical cascade cyclizations for the synthesis of complex nitrogen-containing heterocycles.[4]

General Procedure for Reaction Optimization:

-

In a nitrogen-filled glove box, add a copper salt (e.g., Cu(OTf)₂, 5-10 mol%) and a ligand (e.g., L1, 5-10 mol%) to an oven-dried 10 mL reaction vial containing a solvent (e.g., THF, 1 mL).[4]

-

Stir the resulting mixture for 5 minutes.[4]

-

Sequentially add a base (e.g., 1,1,3,3-Tetramethylguanidine, 1.8 equiv), N-Arylacrylamide (1.0 equiv), and this compound (1.5 equiv).[4]

-

Seal the vial with a screwed cap and place it in a photoreactor under irradiation from 6W LEDs (e.g., 410 nm).[4]

-

Stir the mixture at 25 °C for 15 hours.[4]

-

Quench the reaction with water and extract with ethyl acetate.[4]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo for purification by column chromatography.[4]

Safety and Handling

This compound is considered hazardous.[3]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Use in a well-ventilated area or fume hood. Avoid dust formation, ingestion, and inhalation.[3]

-

Stability and Storage: The compound is stable under recommended storage conditions but is light-sensitive.[3] Store in a tightly closed container in a dry, well-ventilated, and refrigerated place, protected from light.[3]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]

-

Decomposition: Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.[3]

This guide is intended for use by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[3]

References

- 1. This compound | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. 301673-14-3|this compound|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C10H18INO2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 4-iodopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 4-iodopiperidine-1-carboxylate (CAS No: 301673-14-3), a key building block in medicinal chemistry and drug development. This document details its synthesis, purification, and spectroscopic characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While a complete set of experimentally-derived data is not consistently available across all analytical techniques in the public domain, this guide presents the most reliable information from various sources.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1H NMR | CDCl3 | ~3.84 | br s | - | H-2, H-6 (axial/equatorial) |

| ~2.90 | m | - | H-2, H-6 (axial/equatorial) | ||

| ~4.30 | m | - | H-4 | ||

| ~2.10 | m | - | H-3, H-5 (equatorial) | ||

| ~1.85 | m | - | H-3, H-5 (axial) | ||

| 1.46 | s | - | -C(CH3)3 | ||

| 13C NMR (Predicted) | - | 154.7 | - | - | C=O |

| 79.6 | - | - | -C (CH3)3 | ||

| 43.9 | - | - | C-2, C-6 | ||

| 36.5 | - | - | C-3, C-5 | ||

| 30.8 | - | - | C-4 | ||

| 28.4 | - | - | -C(C H3)3 |

Note: Experimental 1H NMR data is often reported as being "consistent with structure" in literature, but detailed peak assignments are scarce. The data presented here is an approximation based on typical values for similar structures. The 13C NMR data is based on computational predictions.

Table 2: Mass Spectrometry (MS) Data (Predicted)

| Adduct | m/z |

| [M+H]+ | 312.04552 |

| [M+Na]+ | 334.02746 |

| [M+K]+ | 350.00140 |

| [M+NH4]+ | 329.07206 |

Note: This data represents predicted mass-to-charge ratios for common adducts.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend (alkane) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

| ~650 | Medium | C-I stretch |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the iodination of Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure [1]

-

To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in dichloromethane, add triphenylphosphine (1.3 equivalents) and imidazole (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add iodine (1.2 equivalents) in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Upon completion, dilute the reaction with water and extract with diethyl ether.

-

Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The residue is triturated with hexane to remove triphenylphosphine oxide and any remaining triphenylphosphine.

-

After filtration, the filtrate is concentrated under reduced pressure to yield the product.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Workflow for the synthesis and purification of the target compound.

References

Navigating the Synthesis and Handling of Tert-butyl 4-iodopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 4-iodopiperidine-1-carboxylate is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex nitrogen-containing scaffolds. Its piperidine core is a prevalent motif in numerous pharmaceuticals, and the iodo-substituent provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the safety, handling, and key experimental applications of this important synthetic intermediate.

Safety and Hazard Profile

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[1]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₈INO₂ |

| Molecular Weight | 311.16 g/mol [2] |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 44.0 to 48.0 °C |

| Stability | Stable under recommended storage conditions. Light sensitive.[1] |

| Incompatibilities | Strong oxidizing agents, Strong acids[1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen iodide[1] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If dusts are generated or if working in a poorly ventilated area, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid the formation of dust.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Wash hands thoroughly after handling and before breaks.[1]

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Protect from light.[1]

-

Keep refrigerated (2-8°C).[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Avoid release into the environment.

Experimental Protocols

This compound is a versatile intermediate. Below are detailed methodologies for its synthesis and a key application.

Synthesis of this compound

This protocol describes the synthesis from the corresponding alcohol.

Reaction Scheme:

Methodology:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane, add triphenylphosphine and imidazole sequentially.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add iodine in portions.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Photocatalytic Radical Cascade Cyclization

This protocol demonstrates the use of this compound in a copper-catalyzed photocatalytic reaction.

Experimental Workflow:

Methodology: [3]

-

In a nitrogen-filled glovebox, add the copper salt (e.g., Cu(OTf)₂) and the appropriate ligand to an oven-dried reaction vial.

-

Add the solvent (e.g., THF) and stir the mixture for 5 minutes.

-

Sequentially add the base, the N-arylacrylamide, and this compound.

-

Seal the vial and place it in a photoreactor.

-

Irradiate the mixture with 6W LEDs at 25 °C for 15 hours.

-

After the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Representative Palladium-Catalyzed Cross-Coupling Reactions

While specific protocols for Suzuki and Buchwald-Hartwig amination reactions using this compound were not prominently found in the searched literature, this compound is an ideal substrate for such transformations. Below are general, representative protocols.

Buchwald-Hartwig Amination (General Protocol): [4]

This reaction is a powerful method for the formation of carbon-nitrogen bonds.

-

In an inert atmosphere, combine the aryl halide (or in this case, this compound), the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., a biarylphosphine), and a base (e.g., sodium tert-butoxide) in a suitable solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (often between 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki Coupling (General Protocol):

This reaction is a versatile method for the formation of carbon-carbon bonds.

-

In an inert atmosphere, combine this compound, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture (typically 80-100 °C) until the reaction is complete.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Conclusion

This compound is a valuable reagent in organic synthesis, enabling the construction of diverse and complex molecular architectures. A thorough understanding of its hazard profile and strict adherence to safe handling protocols are essential for its use in the laboratory. The experimental methodologies provided herein offer a starting point for its application in the synthesis of novel compounds for drug discovery and development. Researchers should always consult the most up-to-date safety information and conduct a thorough risk assessment before commencing any new experimental work.

References

A Technical Guide to 1-Boc-4-iodopiperidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-4-iodopiperidine, a key building block in modern medicinal chemistry. We delve into its commercial availability, synthesis protocols, and critical applications, with a focus on its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

1-Boc-4-iodopiperidine, also known as tert-butyl 4-iodopiperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in the pharmaceutical industry. Its structure, featuring a piperidine ring functionalized with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, makes it an ideal scaffold for the introduction of molecular diversity. The Boc group provides stability and allows for controlled deprotection, while the iodo group serves as an excellent leaving group for various cross-coupling reactions, enabling the synthesis of a wide range of substituted piperidine derivatives. These derivatives are prominent structural motifs in numerous biologically active compounds, particularly those targeting the central nervous system.

Commercial Availability

1-Boc-4-iodopiperidine is readily available from a variety of chemical suppliers. The purity and price can vary, so it is crucial to select a supplier that meets the specific needs of your research or development project. Below is a summary of representative commercial sources.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ANV00004 | AldrichCPR | 1 g | $114.00[1] |

| Thermo Scientific Acros | 10725462 | 97% | 1 g, 5 g | €82.00 / 1 g[2] |

| Chem-Impex | 20828 | ≥ 97% (GC) | 1 g, 5 g, 25 g, 100g | $22.03 / 1 g[3] |

| AChemBlock | 97% | Custom | Contact for pricing | |

| Apollo Scientific | OR41125 | Not specified | 100 g | $205.76 / 100 g |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability, especially for bulk quantities.

Synthesis of 1-Boc-4-iodopiperidine

The most common and efficient laboratory-scale synthesis of 1-Boc-4-iodopiperidine involves the iodination of the readily available N-Boc-4-hydroxypiperidine.

Experimental Protocol: Iodination of N-Boc-4-hydroxypiperidine[4]

This procedure describes a robust method for the synthesis of 1-Boc-4-iodopiperidine from N-Boc-4-hydroxypiperidine using triphenylphosphine and iodine.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq) sequentially at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Iodine Addition: Slowly add iodine (1.2 eq) portion-wise to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The residue can be further purified by grinding with hexane to remove triphenylphosphine oxide.

-

After filtration, the filtrate is concentrated under reduced pressure to afford 1-Boc-4-iodopiperidine as a white to pale brown solid or a colorless oil.

-

Expected Yield: 85-95%

Purification of 1-Boc-4-iodopiperidine

For many applications, the crude product obtained after the workup is of sufficient purity. However, if higher purity is required, flash column chromatography on silica gel can be performed.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20% ethyl acetate).

-

Procedure:

-

Dissolve the crude 1-Boc-4-iodopiperidine in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica gel onto the top of a prepared silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified 1-Boc-4-iodopiperidine.

-

Applications in Drug Discovery and Organic Synthesis

1-Boc-4-iodopiperidine is a valuable building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals. Its ability to participate in cross-coupling reactions allows for the straightforward introduction of aryl and heteroaryl moieties at the 4-position of the piperidine ring, a common structural feature in many centrally active drugs.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. 1-Boc-4-iodopiperidine is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Boc-4-iodopiperidine with an arylboronic acid.

Materials:

-

1-Boc-4-iodopiperidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a dry reaction flask, combine 1-Boc-4-iodopiperidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 eq) and the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-Boc-piperidine.

Key Intermediate in the Synthesis of Crizotinib

1-Boc-4-iodopiperidine is a precursor to a key intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy.[5][6] The synthesis involves the coupling of a pyrazole moiety to the 4-position of the piperidine ring.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the synthesis and application of 1-Boc-4-iodopiperidine.

Caption: Workflow for the synthesis of 1-Boc-4-iodopiperidine.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 1-Boc-4-iodo-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.fi [fishersci.fi]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Key Intermediates in Crizotinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates in the synthesis of crizotinib, a potent tyrosine kinase inhibitor. The document outlines the principal synthetic routes, offering detailed experimental protocols for the preparation of crucial molecular fragments. Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the complex chemical and biological processes involved.

Introduction

Crizotinib (Xalkori®) is a first-in-class anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action also includes the inhibition of c-MET and ROS1 tyrosine kinases.[3][4] The synthesis of this complex molecule relies on the efficient construction of several key intermediates. This guide focuses on the preparation of these pivotal precursors, providing a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

Key Intermediates and Synthetic Strategies

The synthesis of crizotinib can be approached through several convergent strategies, which generally involve the coupling of a substituted aminopyridine core with a chiral side chain and a piperidinyl-pyrazole moiety. The primary key intermediates in these synthetic routes are:

-

1-(2,6-dichloro-3-fluorophenyl)ethanone

-

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

-

2-Amino-5-chloro-3-methylbenzoic acid

-

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

-

5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

The following sections detail the synthesis of these intermediates, supported by experimental protocols and quantitative data.

Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

This aryl ketone is a fundamental building block, serving as the precursor to the chiral alcohol side chain of crizotinib.

Table 1: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 2,6-dichloro-3-fluoro-bromobenzene | i-PrMgCl, AcCl | THF | -15°C to rt | 85% | >98% | J. Med. Chem. 2011, 54, 18, 6342-6363 |

Experimental Protocol: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanone

To a solution of 1-bromo-2,6-dichloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15°C under a nitrogen atmosphere is added isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the temperature below -10°C. The mixture is stirred for 1 hour at this temperature, followed by the slow addition of acetyl chloride (1.2 eq). The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2,6-dichloro-3-fluorophenyl)ethanone.

Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The stereochemistry of this chiral alcohol is critical for the biological activity of crizotinib. Asymmetric reduction of the corresponding ketone is the most common approach for its synthesis.

Table 2: Asymmetric Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

| Starting Material | Catalyst/Reagents | Solvent | Reaction Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| 1-(2,6-dichloro-3-fluorophenyl)ethanone | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, BMS | THF | 0°C to rt | 98% | 96% | J. Med. Chem. 2011, 54, 18, 6342-6363 |

| 1-(2,6-dichloro-3-fluorophenyl)ethanone | RuBr₂--INVALID-LINK--, KOtBu, H₂ | 2-propanol | 40°C, 10 atm H₂ | 100% | 98.5% | [5] |

Experimental Protocol: Asymmetric Reduction

A solution of 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) in anhydrous THF is cooled to 0°C. To this solution is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) followed by the dropwise addition of a solution of borane-methyl sulfide complex (BMS, 1.5 eq) in THF. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

This substituted anthranilic acid derivative is a key component of an alternative synthetic route for the crizotinib core.

Table 3: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide (NCS) | DMF | Reflux, 3h | 83% | Not specified | [6] |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, Benzoyl peroxide | DMF | 110°C, 1h | 87.0% | 99.1% | [7] |

Experimental Protocol: Chlorination of 2-Amino-3-methylbenzoic acid

In a round-bottomed flask, 2-amino-3-methylbenzoic acid (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS, 1.1 eq) is added in portions, and the mixture is heated to reflux for 3 hours.[6] After cooling to room temperature, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-5-chloro-3-methylbenzoic acid.[6]

Synthesis of the Piperidinyl-Pyrazole Boronate Ester

This intermediate is crucial for the Suzuki coupling reaction to form the piperidinyl-pyrazole moiety of crizotinib.

Table 4: Synthesis of tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |

| tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | Isopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -10°C to 25°C | 80-90% | >98% | Org. Process Res. Dev. 2011, 15, 5, 1018-1026 |

Experimental Protocol: Borylation of Iodo-pyrazole

To a solution of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF at -10°C is added isopropylmagnesium chloride (1.5 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then warmed to room temperature for 2 hours. The mixture is then cooled to 0°C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired boronate ester.

Key Coupling Reactions in Crizotinib Synthesis

The assembly of the final crizotinib molecule often involves a Mitsunobu reaction followed by a Suzuki coupling.

Mitsunobu Reaction

The chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is coupled with a substituted nitropyridine via a Mitsunobu reaction.

Table 5: Mitsunobu Reaction for Crizotinib Synthesis

| Alcohol | Nucleophile | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 3-Hydroxy-2-nitropyridine | DIAD, PPh₃ | Toluene | 0°C to rt | 80-85% | [8] |

Experimental Protocol: Mitsunobu Reaction

To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), 3-hydroxy-2-nitropyridine (1.1 eq), and triphenylphosphine (1.5 eq) in toluene at 0°C is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ether product.

Suzuki Coupling

The final carbon-carbon bond formation is typically achieved through a Suzuki coupling of the brominated aminopyridine intermediate with the piperidinyl-pyrazole boronate ester.

Table 6: Suzuki Coupling in Crizotinib Synthesis

| Aryl Halide | Boronate Ester | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |

| 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/Water | 85°C | 75-85% | [8] |

Experimental Protocol: Suzuki Coupling

A mixture of 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (1.0 eq), tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water is heated to 85°C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then subjected to deprotection of the Boc group using HCl in dioxane to afford crizotinib.

Visualizing the Synthetic Pathways and Mechanism of Action

To provide a clearer understanding of the synthetic logistics and the biological context of crizotinib, the following diagrams have been generated.

Caption: A convergent synthetic route to crizotinib.

Caption: Crizotinib mechanism of action on ALK, ROS1, and MET signaling.

Conclusion

The synthesis of crizotinib is a testament to the advancements in modern synthetic organic chemistry. The strategic use of key intermediates in convergent pathways allows for the efficient and stereoselective construction of this important therapeutic agent. This guide has provided a detailed overview of the synthesis of these crucial building blocks, complete with experimental procedures and quantitative data, to aid researchers in their drug discovery and development endeavors. A thorough understanding of these synthetic routes is paramount for the continued optimization and production of crizotinib and the development of next-generation kinase inhibitors.

References

- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

The Piperidine Scaffold: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable prevalence across a wide spectrum of FDA-approved drugs and biologically active molecules underscores its significance in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the role of piperidine derivatives in drug design, detailing their synthesis, mechanisms of action, and therapeutic applications. It is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug discovery and development.

The Versatility of the Piperidine Moiety

The utility of the piperidine scaffold in drug design can be attributed to several key physicochemical and structural properties. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] The presence of a basic nitrogen atom is crucial for modulating properties such as solubility and for forming key interactions, like hydrogen bonds, within receptor binding pockets.[4] Furthermore, the piperidine ring is generally metabolically stable, contributing to favorable pharmacokinetic profiles of drug candidates.[2]

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated efficacy across a diverse range of therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.[5][6]

Central Nervous System Agents

The piperidine scaffold is a prominent feature in many drugs targeting the CNS. Its ability to interact with various receptors and transporters in the brain has led to the development of successful treatments for a variety of neurological and psychiatric conditions.